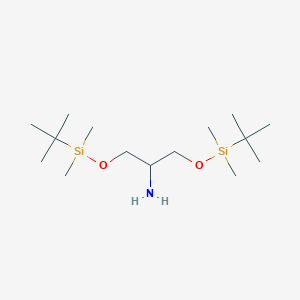

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

Description

BenchChem offers high-quality 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12,16H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFDKYSMRPDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461416 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188538-25-2 | |

| Record name | 4,8-Dioxa-3,9-disilaundecan-6-amine, 2,2,3,3,9,9,10,10-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a valuable intermediate in pharmaceutical and materials science. The synthesis involves the chemoselective protection of the primary hydroxyl groups of 2-amino-1,3-propanediol (serinol) using tert-butyldimethylsilyl chloride. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the target compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Significance and Applications

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, bearing the CAS number 188538-25-2, is a key synthetic building block. The strategic placement of a primary amine and two bulky, silyl-protected hydroxyl groups makes it a versatile precursor for a range of applications. The tert-butyldimethylsilyl (TBDMS) ethers offer robust protection for the hydroxyl groups, allowing for selective reactions at the primary amine.[1] This compound is particularly useful in the synthesis of complex molecules where differentiation between a nucleophilic amine and hydroxyl groups is crucial. Its applications span from the development of novel pharmaceutical agents to the construction of specialized linkers in bioconjugation and building blocks for dendrimers and polymers.[2]

The starting material for this synthesis is 2-amino-1,3-propanediol, commonly known as serinol. Serinol itself is a significant intermediate in various chemical processes, including the synthesis of X-ray contrast agents and pharmaceuticals.[3] The transformation of serinol to its TBDMS-protected form enhances its utility in organic synthesis by masking the reactive hydroxyl groups.

Synthetic Strategy: Chemoselective Silylation

The core of the synthesis lies in the chemoselective protection of the two primary hydroxyl groups of serinol in the presence of a primary amine. The reagent of choice for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl).

The Silylation Reaction

Silylation is a common and effective method for the protection of hydroxyl groups.[4] The TBDMS group is favored due to its considerable steric bulk, which imparts stability to the resulting silyl ether under a wide range of reaction conditions, yet allows for its removal under specific, mild conditions.

The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of TBDMSCl. This process is typically facilitated by a base, most commonly imidazole, which acts as a catalyst and an acid scavenger. Imidazole activates the silylating agent by forming a more reactive silylimidazolium intermediate.

Chemoselectivity: Alcohols vs. Amines

A key consideration in this synthesis is the potential for the primary amine of serinol to react with TBDMSCl. While amines can be silylated, the silylation of alcohols is generally more facile and thermodynamically favored. The greater nucleophilicity of the hydroxyl groups in this context, coupled with the steric hindrance around the silicon atom of the TBDMS group, favors the O-silylation over N-silylation. The choice of reaction conditions, such as the use of imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF), further promotes the selective protection of the hydroxyl groups.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-1,3-propanediol (Serinol) | ≥98% | Commercially Available |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥97% | Commercially Available |

| Imidazole | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Diethyl ether (Et2O) | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | - |

| Brine (Saturated aqueous NaCl) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | - |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| n-Hexane | HPLC Grade | Commercially Available |

| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

Reaction Setup and Procedure

Figure 1: General workflow for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Step-by-Step Protocol:

-

To a solution of 2-amino-1,3-propanediol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (3.0 eq.) to the solution at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel. Due to the basic nature of the free amine, which can cause tailing on the acidic silica gel, it is advisable to use an eluent system containing a small percentage of a basic modifier, such as triethylamine (TEA).

-

Column Preparation: Pack a silica gel column with a slurry of silica in n-hexane.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 20% ethyl acetate) containing 0.5-1% triethylamine.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a colorless oil or low-melting solid.

Characterization

The structure and purity of the synthesized 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl groups (a singlet around 0.9 ppm), the dimethylsilyl groups (a singlet around 0.05 ppm), the methylene protons adjacent to the silyloxy groups, and the methine proton attached to the carbon bearing the amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tert-butyl and dimethylsilyl groups, as well as the three carbons of the propane backbone.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the Si-O-C bond (around 1050-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product (319.63 g/mol ).

Causality Behind Experimental Choices

-

Choice of Silylating Agent: TBDMSCl is selected for its ability to form a robust protecting group that is stable to a variety of reaction conditions, including chromatography.

-

Role of Imidazole: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction and as a catalyst to accelerate the silylation by forming a highly reactive silylimidazolium intermediate.

-

Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it dissolves both the polar starting material (serinol) and the less polar reagents, and its high boiling point allows for heating to drive the reaction to completion.

-

Purification Strategy: The addition of triethylamine to the chromatography eluent is a common practice to suppress the interaction of the basic amine with the acidic silanol groups on the silica gel surface, leading to better peak shapes and improved separation.

Conclusion

The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a straightforward and efficient process that provides a valuable building block for organic synthesis. The chemoselective protection of the diol in the presence of an amine is a key feature of this transformation. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to enable researchers to successfully synthesize and utilize this versatile compound in their research and development endeavors.

References

-

Kushwaha, B., Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 28(14), 5489. [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 297. [Link]

-

MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5740. [Link]

-

MDPI. (n.d.). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

-

PubMed. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. [Link]

-

Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]

-

ResearchGate. (2013). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]

-

ResearchGate. (2021). Best way to remove triethylamine from a column fraction?. Retrieved from [Link]

-

Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical chromatography : BMC, 18(7), 443–449. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids on an (+)-18-crown-6-tetracarboxylic acid-derived chiral stationary phase. Retrieved from [Link]

-

AxisPharm. (n.d.). 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubMed. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85390). Applied Radiation and Isotopes, 65(11), 1244-1248. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2898. [Link]

-

ResearchGate. (1976). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Carbohydrate Research, 50(2), 229-241. [Link]

Sources

- 1. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex [mdpi.com]

- 2. 1-19-bis-2-butyloctyl-10-3-dimethylamino-propyl-907-oxononyl-amino-nonadecanedioate | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. This versatile bifunctional molecule, featuring a primary amine and two sterically hindered silyl ether-protected hydroxyl groups, serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry, proteomics, and materials science. This document will delve into the nuanced reactivity of its constituent functional groups, provide a detailed, field-proven synthetic protocol, and explore its utility as a chemical linker and a foundational element in the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with the CAS number 188538-25-2, is a synthetically useful derivative of 2-amino-1,3-propanediol (serinol). The strategic protection of the hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers imparts a unique set of properties that allow for selective chemical transformations. The TBDMS groups offer robust protection under a variety of reaction conditions, yet can be readily cleaved when desired, making this compound an ideal intermediate in multi-step syntheses. The presence of a primary amine provides a reactive handle for a wide array of chemical modifications, including amidation, alkylation, and the formation of various nitrogen-containing heterocycles. This guide will explore the chemical principles that underpin the utility of this compound and provide practical insights for its application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use. The following table summarizes the key physicochemical data for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

| Property | Value |

| Molecular Formula | C₁₅H₃₇NO₂Si₂ |

| Molecular Weight | 319.63 g/mol |

| CAS Number | 188538-25-2[1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Purity | Commercially available at ≥96% purity[1] |

| Storage Conditions | -20°C for long-term storage[1] |

| Shipping Conditions | Ambient temperature[1] |

Spectroscopic Characterization

While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, its spectral properties can be reliably predicted based on the well-established characteristics of its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS protecting groups, namely a sharp singlet at approximately 0.05-0.1 ppm corresponding to the four silicon-methyl groups (Si-(CH ₃)₂) and a larger singlet at around 0.9 ppm for the two tert-butyl groups ((CH ₃)₃C-Si). The protons of the propane backbone would appear as a set of multiplets in the 2.5-3.7 ppm region. The chemical shifts of the protons on the carbons adjacent to the silyloxy groups are expected to be in the range of 3.4 to 4.5 ppm. The protons of the primary amine group (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the TBDMS groups, with the methyl carbons appearing at approximately -5 ppm and the tert-butyl carbons at around 18 and 26 ppm. The carbons of the propane backbone would resonate in the aliphatic region, with the carbons attached to the silyloxy groups appearing in the 50-80 ppm range.

The IR spectrum provides key information about the functional groups present. The most notable features would be:

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range due to the aliphatic C-H bonds of the propane backbone and the TBDMS groups.

-

Si-O-C Stretch: Strong, characteristic absorptions in the 1050-1150 cm⁻¹ region, confirming the presence of the silyl ether linkages.

-

Si-C Stretch: Characteristic vibrations for the Si-C bonds are expected around 1250 cm⁻¹ and 780 cm⁻¹. The absence of a broad O-H stretching band around 3350 cm⁻¹ is a primary indicator of the successful silylation of the diol precursor.[2]

Under electron ionization (EI), the mass spectrum of silylated amines often shows characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, but it is often weak. Common fragmentation pathways for TBDMS ethers include the loss of a tert-butyl radical (M-57), which is often a prominent peak.[3] Other fragment ions may arise from cleavage of the C-C bonds of the propane backbone and loss of neutral molecules.

Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: A Step-by-Step Protocol

Reaction Scheme

Caption: Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Experimental Protocol

Materials:

-

2-Amino-1,3-propanediol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-amino-1,3-propanediol (1.0 eq.).

-

Dissolution: Dissolve the diol in anhydrous DMF.

-

Addition of Imidazole: Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Silylating Agent: Dissolve tert-butyldimethylsilyl chloride (2.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Expertise & Experience Insights: The use of imidazole as a base is crucial as it not only scavenges the HCl byproduct but also forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which facilitates the efficient silylation of the hydroxyl groups. DMF is an excellent solvent for this reaction due to its ability to dissolve the starting materials and reagents, as well as its high boiling point, which allows for heating if necessary, although this reaction typically proceeds well at room temperature.

Chemical Reactivity and Applications

The synthetic utility of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane stems from the orthogonal reactivity of its primary amine and the protected hydroxyl groups.

Reactivity of the Primary Amine

The primary amine is a nucleophilic center and will readily react with a variety of electrophiles.[4] This allows for the introduction of a wide range of functionalities at the 2-position of the propane backbone.

-

Amide Bond Formation: The amine reacts with carboxylic acids (often activated with coupling reagents like DCC or EDC), acid chlorides, and active esters (e.g., NHS esters) to form stable amide bonds. This is a cornerstone of its application in peptide synthesis and the construction of peptoids.

-

Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively, which are common motifs in pharmacologically active compounds.

Reactivity of the TBDMS Ethers

The TBDMS ethers are robust protecting groups, stable to a wide range of conditions including basic, organometallic, and many oxidizing and reducing reagents. However, they can be selectively deprotected under specific conditions.

-

Acidic Deprotection: The silyl ethers are labile to acidic conditions. Treatment with acids such as acetic acid in a THF/water mixture or trifluoroacetic acid (TFA) will cleave the silyl ethers to reveal the free hydroxyl groups.

-

Fluoride-Mediated Deprotection: Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF, are highly effective for the cleavage of silicon-oxygen bonds due to the high strength of the Si-F bond. This method is often preferred for its mildness and high efficiency.

Applications in Drug Development and Proteomics

The bifunctional nature of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane makes it a valuable tool in several areas of research and development.

-

As a Chemical Linker: The ability to selectively functionalize the amine and then deprotect the hydroxyls allows for its use as a linker to conjugate different molecules. For example, a drug molecule could be attached via the amine, and after deprotection, the diol could be further functionalized or used to attach to a carrier molecule.

-

In Peptide Synthesis: While not a standard amino acid, it can be incorporated into peptide chains to introduce a unique, flexible, and functionalizable element. The primary amine can be acylated with an amino acid, and after deprotection, the hydroxyl groups can be modified.

-

As a Scaffold for Combinatorial Libraries: The propane backbone can serve as a central scaffold, with diverse functionalities introduced at the amine and the two hydroxyl groups (after deprotection) to generate libraries of compounds for screening in drug discovery programs.

-

In Proteomics: As a biochemical reagent, it can be used to modify proteins or peptides. For instance, it can be used to introduce a linker with latent reactive sites (the hydroxyls) for subsequent bioconjugation reactions.

Experimental Workflow: Application as a Linker

The following diagram illustrates a logical workflow for the use of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a linker.

Caption: Workflow for utilizing the title compound as a chemical linker.

Safety and Handling

As a laboratory chemical, 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration at -20°C is recommended.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a highly versatile and valuable synthetic intermediate. Its unique combination of a reactive primary amine and robustly protected diol functionality provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical guidance for researchers in the fields of organic synthesis, drug discovery, and beyond.

References

- BenchChem. (2025). Spectroscopic Evidence for the Formation of a TBDMS Ether: A Comparative Guide.

-

PubChem. (n.d.). 2-Amino-1,3-propanediol. Retrieved from [Link]

-

ResearchGate. (2006). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

- Vertex AI Search. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent.

- Vertex AI Search. (n.d.). 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane | Biochemical Assay Reagent.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

Introduction

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a key synthetic intermediate derived from serinol (2-amino-1,3-propanediol). The introduction of the tert-butyldimethylsilyl (TBDMS) protecting groups enhances its solubility in organic solvents and allows for selective reactions at the primary amine. This modification is crucial in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[1] The precise confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. We will delve into the rationale behind the selection of spectroscopic techniques, detailed experimental protocols, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of silylated organic molecules.

Synthesis and Structural Framework

The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane originates from the protection of the two hydroxyl groups of serinol. Serinol itself is a versatile building block, and its derivatives are of significant interest in various chemical applications. The protection of the hydroxyl groups as TBDMS ethers is a common strategy to prevent their interference in reactions targeting the amino group.[1]

The reaction typically involves the treatment of serinol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an appropriate solvent like dimethylformamide (DMF). The bulky TBDMS groups selectively react with the primary hydroxyl groups over the amine.

Caption: Synthetic route to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Spectroscopic Verification Workflow

A multi-technique approach is essential for the unambiguous structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. The complementary information obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Caption: Workflow for the spectroscopic elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to provide a complete assignment of all atoms in the structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is expected to show distinct signals corresponding to the different types of protons present in the molecule. A key indicator of successful silylation is the disappearance of the hydroxyl protons of the starting serinol.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.5-3.7 | m | 4H | -CH₂-O- | Protons on the carbons adjacent to the silyloxy groups. |

| ~ 2.8-3.0 | m | 1H | -CH(NH₂)- | Methine proton at the C2 position. |

| ~ 1.5 | br s | 2H | -NH₂ | Protons of the primary amine; signal may be broad and its position can vary. |

| ~ 0.8-0.9 | s | 18H | -C(CH₃)₃ | Protons of the two tert-butyl groups. |

| ~ 0.0-0.1 | s | 12H | -Si(CH₃)₂ | Protons of the four methyl groups attached to the two silicon atoms. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of the TBDMS groups introduces characteristic upfield signals.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 65 | -CH₂-O- | Carbons of the methylene groups bonded to the silyloxy groups. |

| ~ 50 | -CH(NH₂)- | Methine carbon at the C2 position. |

| ~ 26 | -C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |

| ~ 18 | -C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |

| ~ -5 | -Si(C H₃)₂ | Methyl carbons attached to the silicon atoms. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain both ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The key transformations from serinol to its bis-silylated derivative are clearly observable in the IR spectrum.

Key Diagnostic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3400-3250 (broad) | O-H stretch | Disappearance of this band from the serinol starting material is a primary indicator of successful silylation of the hydroxyl groups. |

| 3350-3250 (two bands) | N-H stretch | Presence of the primary amine group. |

| 2960-2850 | C-H stretch | Aliphatic C-H bonds from the propane backbone and the TBDMS groups. |

| ~1600 | N-H bend | Bending vibration of the primary amine. |

| 1250 and 835 | Si-C stretch | Characteristic vibrations of the Si-(CH₃)₂ and Si-C(CH₃)₃ bonds, respectively. These are strong indicators of the TBDMS group. |

| 1100-1000 | C-O-Si stretch | Stretching vibration of the silyl ether linkage. |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile silylated compounds.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A common fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical.

Analogous Fragmentation Data from 1,3-bis(tert-butyldimethylsilanoxy)propane:

The mass spectrum of the closely related compound, 1,3-bis(tert-butyldimethylsilanoxy)propane (lacking the C2-amino group), provides valuable insight into the expected fragmentation.

| m/z | Ion | Rationale |

| 319.6 | [M]⁺ | Molecular ion of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. |

| 262 | [M - C₄H₉]⁺ | Loss of a tert-butyl group, a characteristic fragmentation of TBDMS ethers. This is often the base peak. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in bis-silylated compounds. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: A temperature gradient is used to ensure good separation and peak shape (e.g., initial temperature of 100 °C, ramped to 280 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Conclusion

The structure elucidation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is achieved through a synergistic application of NMR and FTIR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information, allowing for a confident and complete assignment of the molecular structure. The protocols and expected data presented in this guide serve as a robust framework for the characterization of this and other silylated organic molecules, ensuring the quality and reliability of materials used in research and development.

References

-

NIST. (n.d.). 1,3-Propanediol, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Serinol. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Retrieved from [Link]

-

NIST. (n.d.). L-Alanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2-isocyano-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Intermediate for Complex Molecular Architectures

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (CAS Number: 188538-25-2) is a synthetically valuable derivative of serinol (2-amino-1,3-propanediol). In this molecule, the two primary hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers, leaving a free primary amine. This structural arrangement makes it a highly useful building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic protection of the hydroxyl groups allows for selective reactions at the primary amine, while the robust nature of the TBDMS ethers ensures stability under a variety of reaction conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A clear understanding of the physicochemical properties of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 188538-25-2 |

| Molecular Formula | C₁₅H₃₇NO₂Si₂ |

| Molecular Weight | 319.63 g/mol |

| Appearance | Typically a colorless oil or low-melting solid |

| Purity | Commercially available with ≥95% purity |

| Storage | Recommended storage at -20°C for long-term stability |

The structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is characterized by a central propane backbone with a primary amine at the C2 position and two bulky tert-butyldimethylsilanoxy groups at the C1 and C3 positions.

Synthesis and Purification: A Methodical Approach

The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane involves the selective protection of the hydroxyl groups of serinol. The use of the tert-butyldimethylsilyl (TBDMS) group is advantageous due to its stability under a wide range of non-acidic conditions and its susceptibility to cleavage with fluoride reagents or acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Experimental Protocol: Silylation of Serinol

This protocol outlines a general and reliable method for the preparation of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Materials:

-

Serinol (2-amino-1,3-propanediol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve serinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Addition of Silylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (2.2 eq) in anhydrous DMF dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (serinol) and the appearance of a new, less polar spot corresponding to the product.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane as a pure compound.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the hydroxyl groups of serinol, making them more nucleophilic. It also serves as a catalyst by forming a more reactive silylating intermediate, silylimidazolium.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves both the starting materials and reagents, facilitating the reaction. The use of an anhydrous solvent is critical to prevent the hydrolysis of the silylating agent.

-

Inert Atmosphere: Prevents the reaction of the silylating agent with atmospheric moisture.

-

Aqueous Workup: Removes excess DMF, imidazole hydrochloride, and other water-soluble byproducts.

Applications in Drug Development and Medicinal Chemistry

The unique trifunctional nature of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with a reactive primary amine and two protected hydroxyl groups, makes it a valuable building block for the synthesis of complex molecules with therapeutic potential.

Synthesis of Chiral Ligands and Catalysts

The prochiral nature of the serinol backbone allows for its use in the synthesis of chiral ligands for asymmetric catalysis. The primary amine can be functionalized to introduce coordinating groups, and subsequent deprotection of the silyl ethers can provide diol functionalities for metal coordination.

Development of Bio-conjugates and Linkers

The primary amine serves as a convenient handle for conjugation to biomolecules or for the construction of linkers in targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The propane-1,3-diol backbone can provide desirable spacing and solubility properties to the linker.

Scaffolds for Novel Therapeutics

The serinol core is found in a number of bioactive natural products and pharmaceuticals.[1] By using the TBDMS-protected derivative, chemists can selectively modify the amino group to create libraries of novel compounds for screening and lead optimization. Subsequent deprotection of the hydroxyl groups can be performed at a later stage of the synthesis to yield the final target molecules.

Chemical Reactivity and Synthetic Transformations

The reactivity of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is dominated by its primary amine, while the TBDMS-protected hydroxyls remain inert to many common reagents.

Reactions at the Primary Amine:

-

Acylation: The amine readily reacts with acyl chlorides, anhydrides, and activated esters to form amides.

-

Reductive Amination: It can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a competing side reaction.

Deprotection of the TBDMS Ethers:

The TBDMS groups are stable to a wide range of conditions but can be selectively removed when desired.

-

Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method for cleaving TBDMS ethers.

-

Acidic Conditions: Strong acids such as hydrochloric acid or trifluoroacetic acid will also remove the TBDMS groups, although this may not be compatible with other acid-labile functional groups in the molecule.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is not widely available, general precautions for handling silylating agents and amino compounds should be followed. The parent compound, serinol, is known to be corrosive and can cause skin and eye irritation. It is recommended to handle 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a strategically designed synthetic intermediate that offers significant advantages in the construction of complex molecules. Its orthogonal protecting group strategy allows for the selective functionalization of the primary amine, making it a versatile tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable scientists to effectively harness its potential in their synthetic endeavors.

References

-

Stamm, S., et al. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]

Sources

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is a valuable bifunctional molecule widely employed in organic synthesis and medicinal chemistry. The presence of a primary amine and two protected hydroxyl groups makes it a versatile building block for the construction of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butyldimethylsilyl (TBDMS) protecting groups offer robust stability under a variety of reaction conditions, yet can be selectively removed when desired, providing synthetic flexibility.[1]

Core Directive: Strategic Selection of the Optimal Starting Material

The most direct and economically viable route to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane begins with a precursor that already contains the core 2-amino-1,3-propanediol skeleton. This approach simplifies the synthetic sequence by focusing on the protection of the hydroxyl groups.

Rationale for Selection: Serinol, also known as 2-amino-1,3-propanediol, emerges as the ideal and most logical starting material. Its structure, HOCH₂CH(NH₂)CH₂OH, provides the exact carbon-nitrogen framework of the target molecule.[2] This eliminates the need for complex carbon-carbon or carbon-nitrogen bond-forming reactions, streamlining the synthesis to a straightforward protection step.

Commercial Availability and Economic Considerations: Serinol is readily available from numerous chemical suppliers in high purity (typically ≥98%).[2][3][4] Its widespread use as an intermediate in various chemical applications, including pharmaceuticals and cosmetics, ensures a stable supply and competitive pricing, making it an economically sound choice for both laboratory-scale synthesis and potential scale-up operations.[3][4][5]

Physicochemical Properties of Serinol:

| Property | Value | Reference |

| CAS Number | 534-03-2 | [2][3][4] |

| Molecular Formula | C₃H₉NO₂ | [2][3] |

| Molecular Weight | 91.11 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 52-56 °C | [2][5] |

| Boiling Point | 115-116 °C (at reduced pressure) | [2][5] |

| Solubility | Very soluble in water | [5] |

While serinol is the most direct precursor, other starting materials could theoretically be employed. However, these routes typically involve more complex, multi-step syntheses, often with lower overall yields and higher costs.

-

From Serine: The amino acid serine shares a similar backbone. However, this route would necessitate the reduction of the carboxylic acid to a primary alcohol, adding an extra, and potentially challenging, synthetic step.

-

From Dihydroxyacetone: This approach would involve a reductive amination to introduce the amino group, followed by protection of the hydroxyls.[6][7] While feasible, it is a less direct pathway compared to starting with serinol.

-

From 1,3-Dihalopropan-2-ols: These precursors would require a nucleophilic substitution with an amine source, followed by protection. This route can be complicated by side reactions and the need for subsequent purifications.

Given these considerations, serinol remains the most efficient and practical starting material for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

The Synthetic Pathway: Protection of Serinol

The conversion of serinol to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane involves the selective protection of the two primary hydroxyl groups as tert-butyldimethylsilyl ethers. The amino group is typically left unprotected, as it is less nucleophilic than the hydroxyl groups under the reaction conditions employed for silylation.

The protection of alcohols with tert-butyldimethylsilyl chloride (TBDMSCl) is a well-established and reliable transformation in organic synthesis.[8] The reaction is typically carried out in the presence of a base, which acts as a proton scavenger.

Core Reagents:

| Reagent | Role |

| Serinol | Starting Material |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent |

| Imidazole | Base and Catalyst |

| Dimethylformamide (DMF) | Aprotic Polar Solvent |

Mechanism of Silylation: The reaction proceeds via the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[8] This intermediate then readily reacts with the hydroxyl groups of serinol to form the stable TBDMS ethers. The use of an aprotic polar solvent like DMF is crucial for dissolving the polar serinol and facilitating the reaction.[9]

Diagram of the Synthetic Workflow:

Caption: Synthetic route from Serinol to the target molecule.

This protocol provides a detailed methodology for the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane from serinol.

-

Reaction Setup: To a solution of serinol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

For the synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, serinol stands out as the most logical and efficient starting material. Its commercial availability, cost-effectiveness, and the directness of the subsequent silylation reaction make it the preferred choice for researchers and drug development professionals. By employing the well-established TBDMS protection strategy, the target molecule can be obtained in high yield and purity, providing a reliable foundation for further synthetic endeavors.

References

-

Glen Research. Serinol Reagents for Modification and Labeling of Oligonucleotides. [Link]

-

Seema Finechem Industry LLP. Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Sunshine Pharma. High Quality Serinol Powder 2-Amino-1 3-Propanediol. [Link]

-

Al-Zoubi, R. M., et al. (2021). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 26(11), 3293. [Link]

- Google Patents.

-

Tohoku University Research News. Total synthesis of (+)-siladenoserinol A. [Link]

-

Fessner, W. D., & Helaine, V. (2011). Serinol: small molecule - big impact. Microbial biotechnology, 4(4), 411–423. [Link]

-

Fessner, W. D., & Helaine, V. (2011). Serinol: small molecule - big impact. Microbial biotechnology, 4(4), 411–423. [Link]

-

PubChem. 2-Amino-2-methyl-1,3-propanediol. [Link]

-

Bartoszewicz, A., et al. (2020). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 31(01), 37-40. [Link]

-

Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link]

-

CP Lab Safety. 2-Amino-1,3-propanediol, 25g, Each. [Link]

- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4866. [Link]

- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 丝氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. seemafinechem.com [seemafinechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. High Quality Serinol Powder 2-Amino-1 3-Propanediol [hsppharma.com]

- 6. d-nb.info [d-nb.info]

- 7. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. reddit.com [reddit.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functionalized materials. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound effectively.

Molecular Structure and Spectroscopic Overview

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane possesses a propane backbone functionalized with a central primary amine and two terminal hydroxyl groups protected by tert-butyldimethylsilyl (TBDMS) ethers. This structure gives rise to a unique spectroscopic fingerprint that can be systematically analyzed.

Caption: Molecular structure of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The symmetry in the two silyl ether groups of the title compound simplifies its predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the protons of the propane backbone and the TBDMS protecting groups. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the shielding effects of the bulky silyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Si-C(CH ₃)₃ | ~0.05 | Singlet | 18H |

| Si-C(C H₃)₂ | ~0.88 | Singlet | 12H |

| CH -NH₂ | ~2.8 - 3.2 | Multiplet | 1H |

| CH ₂-O | ~3.5 - 3.8 | Multiplet | 4H |

| NH ₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H |

Causality of Predictions:

-

The signals for the methyl protons on the silicon atoms are expected at approximately 0.05 ppm due to the electropositive nature of silicon.

-

The tert-butyl protons are shifted slightly downfield to around 0.88 ppm.

-

The methylene protons adjacent to the silyloxy groups are deshielded by the oxygen atoms, leading to a predicted shift in the range of 3.5-3.8 ppm.

-

The methine proton attached to the carbon bearing the amino group is also deshielded and is expected between 2.8 and 3.2 ppm.

-

The chemical shift of the amine protons is highly dependent on the solvent and concentration and can exchange with deuterium in deuterated solvents, leading to a broad signal or its disappearance.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the different carbon environments within the molecule. Due to the symmetry, only a few distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Si-C (CH₃)₃ | ~18 |

| Si-C(C H₃)₂ | ~26 |

| C H₂-O | ~65 |

| C H-NH₂ | ~50 |

| Si-C H₃ | ~-5 |

Causality of Predictions:

-

The methyl carbons of the TBDMS group are expected to be the most upfield, at approximately -5 ppm, due to the shielding effect of the silicon atom.[1]

-

The quaternary carbon of the tert-butyl group is predicted around 18 ppm, with the tert-butyl methyl carbons appearing near 26 ppm.[2]

-

The carbon atom attached to the amino group is anticipated to resonate around 50 ppm.

-

The methylene carbons bonded to the oxygen atoms are the most deshielded among the backbone carbons, with an expected chemical shift of about 65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, the key vibrational modes will be associated with the N-H, C-H, Si-O, and Si-C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| C-H Bend (methyl/methylene) | 1370 - 1470 | Medium |

| Si-O-C Stretch | 1050 - 1150 | Strong |

| Si-C Stretch | 800 - 900 | Strong |

Causality of Predictions:

-

The presence of a primary amine will give rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3]

-

Strong C-H stretching absorptions are expected for the propane backbone and the TBDMS groups.

-

A prominent Si-O-C stretching band is a key indicator of the silyl ether linkage.

-

The Si-C bond will also produce a strong, characteristic absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion: [M]⁺ = 320.2 m/z (for C₁₅H₃₇NO₂Si₂)

Predicted Fragmentation Pattern:

-

Loss of a methyl group (-15): A common fragmentation for silicon-containing compounds, leading to a fragment at m/z 305.

-

Loss of a tert-butyl group (-57): Fragmentation of the TBDMS group, resulting in a significant peak at m/z 263.

-

Cleavage of the C-C bond adjacent to the nitrogen: This can lead to various fragments depending on the specific bond cleavage.

-

Formation of [M-15]⁺ and [M-57]⁺ ions: These are characteristic fragments for TBDMS ethers.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a larger spectral width, typically from -10 to 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Caption: A streamlined workflow for NMR analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or chemical ionization (CI) are suitable methods to generate the molecular ion with minimal fragmentation. Electron ionization (EI) can be used to induce more extensive fragmentation for structural analysis.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offers a robust framework for researchers in the fields of chemical synthesis and drug development. The provided protocols further ensure that reliable and high-quality data can be obtained for the empirical validation of these predictions.

References

- Liang, Z.-P., & Li, J. (2012). Synthesis and Structural Characterization of Propane-1,3-diamino Bis[3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] Water Monosolvate. Asian Journal of Chemistry, 24(12), 5769-5771.

-

PubChem. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from [Link]

- Yurdakul, S., & Kurt, M. (2017). FT-IR, Raman and DFT studies on the vibrational spectra of 2,2-bis(aminoethoxy)propane. Journal of Molecular Structure, 1130, 84-93.

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Rafidain Journal of Science, 29(4), 79-87.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

- Holman, T. R., & Midgley, I. (2018). 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane. Synlett, 29(01), 123-126.

- Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

- Cornu, D., Miele, P., & Bonn, B. (1996). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. Main Group Chemistry, 1(4), 455-459.

-

PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Amino-3,3-dimethyl-1-butanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediol, 2TMS derivative. Retrieved from [Link]

-

NIST WebBook. (n.d.). L-Alanine, N-(tert-butyldimethylsilyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propane, 2-isocyano-2-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]-SPEC)

Sources

- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. We will delve into its core physical and chemical characteristics, provide detailed protocols for its synthesis and subsequent chemical modifications, and explore its applications, particularly as a linker in bioconjugation.

Core Molecular Characteristics

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane, with the CAS number 188538-25-2, is a derivative of serinol (2-amino-1,3-propanediol) where the hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers.[1][2] This strategic protection imparts specific solubility and reactivity properties that are highly advantageous in multi-step organic synthesis. The primary amine group serves as a versatile nucleophilic handle for a wide array of chemical transformations.

The TBDMS protecting groups are known for their stability under a range of conditions, yet they can be readily cleaved under acidic conditions, providing an orthogonal deprotection strategy in the presence of other protecting groups.[3] This acid lability is a key feature that underpins its utility in complex molecule synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is presented in the table below. It is important to note that while some properties like molecular weight are calculated, others such as melting and boiling points are often not extensively reported in the literature and can vary based on purity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₇NO₂Si₂ | [4] |

| Molecular Weight | 319.6 g/mol | [4] |

| CAS Number | 188538-25-2 | [5] |

| Appearance | Colorless to light yellow oil (predicted) | |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | -20°C | [5] |

Synthesis and Purification

The synthesis of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane is typically achieved through the silylation of 2-amino-1,3-propanediol (serinol). The following protocol outlines a general and efficient method for its preparation.

Synthesis Workflow

The overall synthetic strategy involves the protection of the diol functionality of serinol. Given the presence of a primary amine, chemoselectivity can be a consideration, though the hydroxyl groups are generally more amenable to silylation under standard conditions.

Caption: Synthetic workflow for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

Detailed Synthesis Protocol

Materials:

-

2-Amino-1,3-propanediol (Serinol)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-1,3-propanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Spectral Characterization

Accurate structural elucidation is paramount. Below are the expected spectral characteristics for 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the TBDMS groups and the propane backbone.

-

~2.8-3.0 ppm (m, 1H): Methine proton (CH-NH₂)

-

~3.5-3.7 ppm (m, 4H): Methylene protons (CH₂-O)

-

~0.8-0.9 ppm (s, 18H): tert-Butyl protons of the TBDMS groups

-

~0.05 ppm (s, 12H): Methyl protons on the silicon atoms of the TBDMS groups

-

A broad singlet for the amine protons (NH₂) may be observed, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure.

-

~65-67 ppm: Methylene carbons (CH₂-O)

-

~50-52 ppm: Methine carbon (CH-NH₂)

-

~25-26 ppm: Methyl carbons of the tert-butyl groups

-

~18 ppm: Quaternary carbons of the tert-butyl groups

-

~ -5 ppm: Methyl carbons attached to the silicon atoms

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of silylated compounds often shows characteristic fragmentation patterns.[6][7] The molecular ion peak (M⁺) at m/z 319.6 may be observed. A prominent fragment is often the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation of TBDMS ethers.

Applications in Bioconjugation and Drug Development

The primary amine of 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane serves as a key functional group for conjugation to other molecules, such as proteins, peptides, or drug molecules, that contain a carboxylic acid or an activated ester.

Amide Bond Formation via EDC/NHS Coupling

A common application is the formation of a stable amide bond with a carboxyl-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][8][9]

Caption: Workflow for EDC/NHS mediated amide coupling.

Protocol for Amide Coupling

Materials:

-

2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane

-

Carboxylic acid-containing molecule

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., DMF or Dichloromethane)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Activation of Carboxylic Acid: In a dry reaction vessel, dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

-

Coupling Reaction: To the activated ester solution, add 2-Amino-1,3-bis(tert-butyldimethylsilanoxy)propane (1.1 eq) and DIPEA (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Deprotection of TBDMS Ethers

The removal of the TBDMS groups to liberate the diol functionality is a critical step in many synthetic routes. This is typically achieved under acidic conditions.

Protocol for TBDMS Deprotection

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Hydrochloric acid (e.g., 4M in Dioxane)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve the TBDMS-protected compound in THF.

-

Reagent Addition: Add the TBAF solution or HCl in dioxane dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting diol by column chromatography or recrystallization.

Safety and Handling

As with all silylated organic compounds, appropriate safety precautions should be taken.[10][11] Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-